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Compound of Interest

Compound Name: Taragarestrant meglumine

Cat. No.: B10854969

Disclaimer: The term "tarcagrelant meglumine" does not correspond to a recognized
pharmaceutical entity in publicly available scientific literature. Preclinical data for a substance
with this specific name is unavailable. However, search results consistently indicate a high
likelihood that "tarcagrelant” may be a misnomer for ticagrelor, a well-established antiplatelet
agent. This guide, therefore, provides a comprehensive overview of the preclinical
pharmacology and toxicology of ticagrelor. The role of meglumine, a common pharmaceutical
excipient, is also discussed based on its individual preclinical safety profile. This document is
intended for researchers, scientists, and drug development professionals.

Introduction

Ticagrelor is the first orally active, reversible, and direct-acting antagonist of the P2Y12
receptor, belonging to the cyclopentyl-triazolo-pyrimidine chemical class.[1][2] Unlike
thienopyridines such as clopidogrel, ticagrelor does not require metabolic activation to exert its
antiplatelet effect.[3] Meglumine is an amino sugar derived from sorbitol, widely used as a
pharmaceutical excipient to enhance the solubility and stability of active pharmaceutical
ingredients.[4] This technical guide synthesizes the key preclinical findings on the
pharmacology and toxicology of ticagrelor and the safety profile of meglumine.

Preclinical Pharmacology of Ticagrelor
Mechanism of Action
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Ticagrelor and its major active metabolite, AR-C124910XX, reversibly bind to the P2Y12
purinergic receptor on platelets. This prevents adenosine diphosphate (ADP)-mediated G-
protein activation, subsequent signaling, and platelet activation and aggregation.[1] The

reversible nature of this binding allows for a faster offset of the antiplatelet effect compared to
irreversible P2Y12 inhibitors.[3]
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Figure 1: Ticagrelor's Mechanism of Action at the P2Y12 Receptor.
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Pharmacodynamics

In VitroStudies: Ticagrelor has been shown to potently inhibit ADP-induced platelet aggregation
in human and rat washed platelets, human platelet-rich plasma, and human whole blood. A
secondary pharmacological effect of ticagrelor is the inhibition of adenosine uptake by red
blood cells, with an IC50 of 100 nM. This is thought to occur via the inhibition of the sodium-
independent nucleoside transporter ENT-1.

In VivoStudies: Preclinical studies in dog models demonstrated the efficacy of ticagrelor in
inhibiting platelet aggregation and thrombosis. Pharmacokinetic/pharmacodynamic (PK/PD)
modeling in rats has been used to predict the antiplatelet effect, showing that a two-
compartment PK model linked to an indirect response Emax model can effectively describe the
relationship between ticagrelor plasma concentration and the inhibition of platelet aggregation.

Pharmacokinetics

The pharmacokinetic profile of ticagrelor has been evaluated in several preclinical species,
including mice, rats, and marmosets.
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Parameter

Mouse

Rat

Marmoset

Oral Bioavailability

~90%

~40%

Major Route of

Excretion

Fecal (59-96%)

Fecal (59-96%)

Fecal (59-96%)

Urinary Excretion

1-15%

1-15%

1-15%

Major Plasma

Components

Ticagrelor, AR-
C124910XX

Ticagrelor, AR-
C124910XX

Ticagrelor, AR-
C124910XX

Primary Urinary
Metabolite

AR-C133913XX

AR-C133913XX

AR-C133913XX

o ) Higher levels of
Distribution into Milk

radioactivity in milk - -
(Rats)

than plasma

Table 1. Summary of
Preclinical
Pharmacokinetic
Parameters of
Ticagrelor in Animal
Models.

Preclinical Toxicology of Ticagrelor

A comprehensive toxicology program for ticagrelor was conducted in mice, rats, rabbits, and
marmosets to support chronic administration in humans.

Single and Repeat-Dose Toxicology

Repeat-dose toxicity studies were conducted for up to 12 months in marmosets and for a
lifetime in mice and rats. In marmosets, the primary observation was reversible gastrointestinal
effects. In rats, at high exposure levels (20 to 50-fold human therapeutic exposure), findings
consistent with phospholipidosis, such as degenerate foamy macrophages in the lungs, were
observed.
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Species

Duration

Key Findings Reference

Marmoset

1, 3, and 12 months

Reversible

gastrointestinal effects

Rat

6 months

Alveolar histiocytosis,
consistent with
phospholipidosis at
high doses

Mouse

Lifetime

No significant effects
at up to 20 times
human therapeutic

exposure

Rat

Lifetime

Increased incidence of
uterine tumors
(mechanism

investigated)

Table 2: Summary of
Repeat-Dose
Toxicology Findings

for Ticagrelor.

Genotoxicity and Carcinogenicity

Ticagrelor and its active metabolite, AR-C124910XX, were not genotoxic in a battery of in vitro

and in vivo assays.

Assay Test Substance Result

Ames Test Ticagrelor, AR-C124910XX Negative
Mouse Lymphoma Assay Ticagrelor, AR-C124910XX Negative
Rat Micronucleus Test Ticagrelor Negative

Table 3: Genotoxicity Profile of

Ticagrelor.

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Lifetime carcinogenicity studies in mice and rats showed no statistically significant differences
in pre-terminal mortality between control and ticagrelor-treated groups. An increased incidence
of uterine tumors was observed in rats, and further studies were conducted to investigate the
underlying mechanism.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the effects of a test substance on vital
functions.[5] For ticagrelor, these studies in rats revealed findings related to respiratory
function, which were consistent with the clinically observed side effect of dyspnea.[5]

Preclinical Safety of Meglumine

Meglumine is generally regarded as a non-toxic material at the levels typically employed as a
pharmaceutical excipient.[6]

Acute and Repeat-Dose Toxicology

The intraperitoneal LD50 of meglumine in mice is 1.68 g/kg.[7] Long-range safety studies of
high-dose oral meglumine (18 to 75 mM in drinking water) in rats and mice showed no
detrimental effects on longevity.[8][9] In these studies, there were also no adverse effects on
heart function in mice up to 15 months of age.[8]

Developmental and Reproductive Toxicology

A study on meglumine antimoniate in rats showed that at high doses (300 mg SbV/(kg BW
day)), there was evidence of embryolethality and reduced fetal weight.[10] The no-observed-
adverse-effect level (NOAEL) for embryotoxicity was established at 75 mg SbV/(kg BW day).
[10] It is important to note that these effects are associated with the antimony-containing salt of
meglumine and may not be directly attributable to meglumine alone at typical excipient
exposure levels.

Experimental Protocols
In Vivo Platelet Aggregation and Thrombosis Model

(Dog)
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The following is a representative workflow for an in vivo thrombosis model used in the
preclinical evaluation of antiplatelet agents.
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Figure 2: Experimental Workflow for an In Vivo Thrombosis Model.
Methodology:

o Animal Preparation: Healthy adult dogs are anesthetized and instrumented for the
measurement of cardiovascular parameters.

o Baseline Measurements: Baseline hemodynamic parameters and platelet aggregation in
response to ADP are measured.

e Dosing: Animals are administered either ticagrelor or a vehicle control, typically via oral
gavage.

o Thrombosis Induction: A localized injury is induced in a coronary artery to stimulate thrombus
formation.

e Monitoring: Coronary blood flow is continuously monitored to assess the extent of thrombotic
occlusion.

e Blood Sampling: Blood samples are collected at various time points to perform ex vivo
platelet aggregation studies.

o Data Analysis: The effects of ticagrelor on thrombus formation and platelet aggregation are
compared to the control group.

Conclusion

The preclinical data for ticagrelor demonstrate a potent and reversible antiplatelet effect,
primarily through the inhibition of the P2Y12 receptor. Its pharmacokinetic profile is
characterized by fecal elimination and the formation of an active metabolite. The toxicological
evaluation has identified a generally favorable safety profile, with specific findings such as
phospholipidosis in rats at high doses and a potential for respiratory effects. Meglumine, as a
potential excipient, is considered safe at typical pharmaceutical concentrations. This
comprehensive preclinical package has supported the clinical development and use of
ticagrelor in the management of atherothrombotic events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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